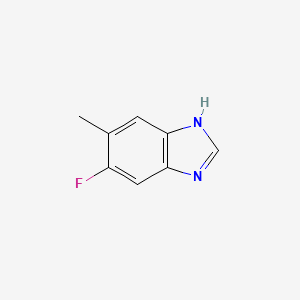

6-Fluoro-5-methyl-1H-1,3-benzodiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7FN2 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

5-fluoro-6-methyl-1H-benzimidazole |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |

InChI Key |

JFONHTQRVUGNKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 5 Methyl 1h 1,3 Benzodiazole and Its Congeners

Established Synthetic Pathways to the 1H-1,3-Benzodiazole Nucleus

The construction of the core 1H-1,3-benzodiazole (also known as benzimidazole) ring system is a well-established field in organic synthesis, with several reliable methods available.

The most prevalent and direct method for constructing the benzimidazole (B57391) nucleus involves the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijarsct.co.inresearchgate.net This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds by heating the reactants, sometimes in the presence of an acid catalyst such as hydrochloric acid. organic-chemistry.org

Alternative electrophilic partners for o-phenylenediamines include aldehydes, which undergo a condensation reaction followed by an oxidative cyclization to yield 2-substituted benzimidazoles. nih.govrasayanjournal.co.in Various oxidizing agents can be employed, and the reaction conditions can often be tuned to be more environmentally benign, for instance, by using catalysts like nano-Ni(II)/Y zeolite under solvent-free conditions. nih.gov Other one-carbon sources for cyclization include orthoesters. nih.gov

More contemporary approaches have focused on developing milder and more efficient catalytic systems. For example, cobalt and iron-catalyzed redox condensation of 2-nitroanilines with benzylamines provides a pathway to 2-aryl benzimidazoles. organic-chemistry.org Additionally, acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by manganese(I) complexes, offers a selective route to both 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.orgrsc.org

The isolation of intermediates in benzodiazole synthesis is often dependent on the specific pathway. In the reaction of o-phenylenediamines with aldehydes, the initial Schiff base intermediate can sometimes be isolated before the oxidative cyclization step. Similarly, when using carboxylic acids, the corresponding amide intermediate may be formed prior to the final ring-closing dehydration. The ability to isolate these intermediates can be advantageous for mechanistic studies and for the synthesis of related heterocyclic systems.

Regiospecific Introduction of Fluoro and Methyl Moieties onto the Benzodiazole Scaffold

The precise placement of substituents such as fluorine atoms and methyl groups on the benzodiazole ring is crucial for modulating the physicochemical and biological properties of the molecule. acgpubs.org

The introduction of fluorine onto a pre-formed benzimidazole scaffold can be challenging due to the potential for multiple reactive sites. Therefore, the fluorine atom is often incorporated into one of the starting materials, such as a fluorinated o-phenylenediamine. nih.govpsu.edu

However, methods for the direct fluorination of heterocyclic compounds have been developed. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used for the regioselective fluorination of imidazole (B134444) derivatives. acs.org The regioselectivity can be controlled by the appropriate use of protecting groups and reaction conditions. acs.org While not specifically detailed for 6-fluoro-5-methyl-1H-1,3-benzodiazole, these principles of directed fluorination are applicable to the synthesis of fluorinated benzimidazoles. The presence of directing groups on the benzimidazole ring can influence the position of fluorination.

Similar to fluorination, the methyl group in this compound is typically introduced via a methylated precursor, in this case, a methylated o-phenylenediamine.

For the N-methylation of the benzimidazole ring, various reagents and conditions can be employed. nih.gov A common method involves the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.net Regioselective N-methylation to furnish the sterically more hindered isomer has been achieved under mild conditions. nih.gov Biocatalytic approaches using SAM-dependent transferases have also been developed for the selective methylation of substituted benzimidazoles. researchgate.net

Advanced Synthetic Approaches and Process Optimization for Benzodiazole Derivatives

Modern synthetic chemistry has seen the development of advanced methodologies that offer improvements in terms of efficiency, selectivity, and environmental impact for the synthesis of benzimidazole derivatives.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. ijarsct.co.in This technique has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. ijarsct.co.in

The use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clay, represents a green chemistry approach, offering high selectivity, simple recovery, and reusability of the catalyst. ijarsct.co.in Furthermore, reactions in environmentally benign solvents like water or ethanol, sometimes facilitated by ionic liquids, have been reported with high yields. ijarsct.co.in

Process optimization often involves screening different catalysts, solvents, and reaction conditions to maximize the yield and purity of the desired product while minimizing waste and energy consumption. One-pot, multi-component reactions are also highly desirable as they reduce the number of synthetic steps and purification procedures. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) has been developed for the synthesis of benzimidazoles. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Benzodiazole Framework Assembly

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzodiazole synthesis, these reactions are instrumental in the construction of the core heterocyclic ring and the introduction of various substituents.

One of the key applications of palladium catalysis in this area is the intramolecular C-N bond formation to construct the benzimidazole ring. This can be achieved through the coupling of an N-(2-haloaryl)amidine, where the palladium catalyst facilitates the cyclization. While specific examples for this compound are not extensively documented in readily available literature, the general principle can be applied. For instance, a plausible synthetic route could involve the palladium-catalyzed amination of a di-halogenated benzene (B151609) derivative, followed by cyclization.

Furthermore, palladium-catalyzed C-H activation and fluorination represent a cutting-edge approach. springernature.comnih.gov This methodology allows for the direct introduction of fluorine atoms into a pre-formed benzodiazole scaffold, potentially offering a more convergent and efficient synthesis. A doubly cationic palladium(II) catalyst, for example, has been shown to be effective in the fluorination of a range of arenes. springernature.com The application of such a catalyst to a 5-methyl-1H-1,3-benzodiazole precursor could provide a direct route to the target molecule.

The following table summarizes representative palladium-catalyzed reactions that are pertinent to the synthesis of substituted benzimidazoles.

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| C-H Fluorination | Pd(OAc)₂ / Ligand / F⁺ Source | Benzylamine Derivatives | ortho-Fluorinated Benzylamines | nih.gov |

| C-H Fluorination | Cationic Palladium(II) Complex | Arenes | Aryl Fluorides | springernature.com |

| Methylene β-C−H Fluorination | PdCl₂(PhCN)₂ / Ligand / Selectfluor | Native Amides | β-Fluorinated Amides | nih.gov |

This table presents generalized examples of palladium-catalyzed fluorination reactions that can be conceptually applied to the synthesis of fluorinated benzimidazoles.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often, improved product purity. rjptonline.orgarkat-usa.org The application of microwave irradiation to the synthesis of benzimidazoles, including fluorinated derivatives, has been well-documented. researchgate.netpharmainfo.in

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. scispace.com Under microwave irradiation, these reactions can often be completed in minutes as opposed to hours required for conventional heating. For the synthesis of this compound, one could envision the microwave-assisted condensation of 4-fluoro-5-methyl-1,2-phenylenediamine with a suitable one-carbon synthon, such as formic acid or a derivative.

The efficiency of MAOS can be further enhanced by the use of solid supports or catalysts. For instance, the use of alumina (B75360) as a catalyst in the microwave-assisted synthesis of benzimidazole derivatives has been reported to give moderate to good yields. rjptonline.org Solvent-free reaction conditions under microwave irradiation also represent a green and efficient approach. arkat-usa.org

The table below illustrates the significant rate enhancements achieved with microwave-assisted synthesis compared to conventional heating for benzimidazole formation.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) | Reference |

| Condensation of o-phenylenediamine and acid | 25 minutes | 3-5 minutes | Not specified | pharmainfo.in |

| Thiazolo[3,4-a]benzimidazole synthesis | Not specified | 12 minutes | 64% | arkat-usa.org |

| Oxadiazole-containing benzimidazole synthesis | 4 hours | 10 minutes | Not specified | lew.ro |

This table provides comparative data highlighting the efficiency of MAOS in the synthesis of benzimidazole-related structures.

Principles of Green Chemistry in Benzodiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce or eliminate the use and generation of hazardous substances. chemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.

A key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for the synthesis of benzimidazoles, offering an economical and safe alternative to volatile organic solvents. sphinxsai.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been employed as both the reaction medium and catalyst, providing high yields and simple work-up procedures. nih.gov

Solvent-free synthesis, often coupled with microwave irradiation or the use of solid-supported catalysts, is another important green strategy. sphinxsai.com These methods minimize waste and can lead to higher efficiency. The use of recyclable catalysts, such as solid acids (e.g., ZrO₂–Al₂O₃) or metal complexes, is also a cornerstone of green benzimidazole synthesis. rsc.org

The following table outlines several green chemistry approaches applied to the synthesis of benzimidazoles.

| Green Chemistry Principle | Approach | Example | Advantages | Reference |

| Use of Safer Solvents | Reaction in water | Carbon-nitrogen cross-coupling | Environmentally friendly, economical | sphinxsai.commdpi.com |

| Use of Safer Solvents | Deep Eutectic Solvents (DES) as solvent and catalyst | Condensation of o-phenylenediamine and aldehydes | High yields, simple work-up | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Condensation of o-phenylenediamine and aldehydes | Reduced reaction times, higher yields | rjptonline.org |

| Catalysis | Use of reusable solid acid catalysts (e.g., ZrO₂–Al₂O₃) | Synthesis of substituted benzimidazoles | Catalyst can be recycled and reused | rsc.org |

| Atom Economy | One-pot synthesis | Condensation of o-phenylenediamine and aldehyde | Reduced number of steps, less waste | sphinxsai.com |

Synthetic Challenges and Future Perspectives in Fluoro-Methylated Benzodiazole Chemistry

Despite the advancements in synthetic methodologies, the preparation of polysubstituted benzimidazoles like this compound can present several challenges. The regioselective introduction of multiple substituents on the benzene ring of the benzimidazole core can be difficult to control, often leading to mixtures of isomers. mdpi.com The synthesis of the appropriately substituted o-phenylenediamine precursor can also be a multi-step and low-yielding process.

Furthermore, the harsh reaction conditions, such as the use of strong acids like polyphosphoric acid, required in some traditional synthetic methods can be incompatible with sensitive functional groups and are not environmentally friendly. acs.org The development of milder and more selective methods is therefore a continuing goal.

Future perspectives in this field are focused on the development of more efficient, sustainable, and versatile synthetic methods. The continued exploration of C-H activation and functionalization techniques holds great promise for the direct and late-stage introduction of fluorine and other groups into the benzimidazole scaffold. springernature.com This would allow for the rapid generation of diverse libraries of compounds for biological screening.

The design and application of novel catalysts, including nanocatalysts and biocatalysts, are expected to play a significant role in improving the selectivity and efficiency of benzimidazole synthesis. rsc.org Moreover, the integration of flow chemistry with microwave synthesis could offer a scalable and automated platform for the on-demand production of these important heterocyclic compounds. The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been highlighted as a source of bench compounds for creating a systematic series of fluorine-containing derivatives to study structure-property correlations. mdpi.com The presence of fluorine atoms can lead to C–F…π interactions that affect crystal packing, which is an important consideration in drug design. mdpi.com

Spectroscopic and Structural Elucidation of 6 Fluoro 5 Methyl 1h 1,3 Benzodiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluoro- and methyl-substituted benzodiazoles, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

The ¹H NMR spectrum of 6-fluoro-5-methyl-1H-1,3-benzodiazole is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and methyl substituents. The fluorine atom, being electronegative, will exert a deshielding effect, while the methyl group will have a shielding effect.

In related 5-methyl-benzimidazole derivatives, the methyl protons typically appear as a singlet in the range of δ 2.3-2.5 ppm. researchgate.net The aromatic protons on the benzimidazole (B57391) ring will show characteristic splitting patterns. For a 5,6-disubstituted pattern, two singlets would be expected for the protons at positions 4 and 7. The proton at C2 of the imidazole ring usually appears as a singlet further downfield. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.1 | s |

| H-4 | ~7.5 | s |

| H-7 | ~7.3 | s |

| N-H | Variable (broad) | br s |

| -CH₃ | ~2.4 | s |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the benzodiazole molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with the fluorine and methyl substituents causing predictable shifts. The carbon atom attached to the fluorine will show a large C-F coupling constant.

For 5,6-dimethyl-1H-benzo[d]imidazole, the methyl carbons appear around 20 ppm, while the aromatic and imidazole carbons resonate in the region of 110-150 ppm. researchgate.net In this compound, the C-6 carbon directly bonded to the fluorine atom is expected to show a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF). The C-5 carbon, attached to the methyl group, will also be influenced.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~142 |

| C-4 | ~110 |

| C-5 | ~125 |

| C-6 | ~158 (d, ¹JCF ≈ 240 Hz) |

| C-7 | ~120 |

| C-3a | ~135 |

| C-7a | ~140 |

| -CH₃ | ~18 |

Note: These are predicted values based on analogous compounds and substituent effects. "d" denotes a doublet due to C-F coupling.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic vibrational bands for the N-H, C-H, C=N, C=C, and C-F bonds.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2600 cm⁻¹, characteristic of hydrogen-bonded N-H groups. researchgate.net Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1650-1450 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the range of 1250-1000 cm⁻¹. The presence of the methyl group will be indicated by C-H stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-2600 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| C=N | Stretching | ~1620 |

| C=C | Stretching | ~1500-1450 |

| C-F | Stretching | ~1250-1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation pattern of benzimidazoles under electron impact (EI) ionization often involves the loss of HCN from the imidazole ring. researchgate.netmjcce.org.mk The presence of fluoro and methyl substituents will influence the fragmentation pathways. The fragmentation may involve the loss of a methyl radical (•CH₃) or a fluorine atom (•F), although the C-F bond is generally strong. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental formula of the molecule and its fragments. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the benzimidazole ring.

The introduction of a fluorine atom and a methyl group at the 6- and 5-positions, respectively, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. This is due to the extension of the conjugated system and the electronic effects of the substituents.

Table 4: Typical UV-Vis Absorption Maxima for Substituted Benzimidazoles

| Compound | λ_max 1 (nm) | λ_max 2 (nm) |

| 1H-Benzimidazole | ~243, ~274 | ~279 |

| 6-Fluoro-benzothiazol-2-amine | ~260 | ~310 |

Note: Data for a closely related heterocyclic system is provided for comparison. researchgate.net

X-Ray Crystallography for Solid-State Molecular Architecture and Conformation

Crystal structures of related 5,6-disubstituted benzimidazoles reveal that the benzimidazole ring system is generally planar. nih.govnih.gov In the solid state, these molecules often form extensive networks of intermolecular hydrogen bonds, typically involving the N-H group of the imidazole ring and a nitrogen atom of an adjacent molecule (N-H•••N). researchgate.netscilit.com These hydrogen bonds, along with potential π-π stacking interactions between the aromatic rings, play a crucial role in stabilizing the crystal lattice. The presence of a fluorine atom can lead to additional C-H•••F interactions. scilit.com

Complementary Analytical Techniques in Compound Characterization

While primary spectroscopic methods such as NMR and IR spectroscopy provide the fundamental framework for determining the structure of organic molecules, a comprehensive and unambiguous characterization of novel compounds like analogues of this compound necessitates the use of complementary analytical techniques. researchgate.netbohrium.com These methods offer crucial, independent data that corroborate the proposed structures, confirm molecular formulas, and assess the purity of the synthesized compounds. nih.gov The most significant of these techniques include mass spectrometry, elemental analysis, and various forms of chromatography. researchgate.netorientjchem.org

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and for gaining insights into its fragmentation patterns, which can further support structural assignments. researchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and the molecular formula of the compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of benzimidazole derivatives. rsc.orgnih.gov The experimentally found mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the compound's identity. rsc.org

Elemental analysis is a fundamental technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. orientjchem.orgresearchgate.net This data is used to determine the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A strong correlation between the found and calculated values (usually within a ±0.4% margin) serves as a critical checkpoint for the compound's elemental composition and purity. researchgate.net

Chromatographic techniques are vital for assessing the purity of the synthesized analogues and for monitoring the progress of chemical reactions. nih.govijcrt.org Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively check for the number of components in a mixture and to determine an appropriate solvent system for further purification. nih.govijcrt.org High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative data on the purity of the compound by separating it from any starting materials, byproducts, or other impurities. nih.gov

The combination of these techniques provides a robust and complete characterization of newly synthesized benzimidazole analogues. A typical characterization report for a novel analogue would include data from NMR and IR spectroscopy, supplemented with HRMS data to confirm the molecular formula and elemental analysis to verify the elemental composition, along with a chromatogram from HPLC to establish purity.

The following data tables provide illustrative examples of how these complementary techniques are applied in the characterization of various benzimidazole analogues.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Selected Benzimidazole Analogues

| Compound Name | Molecular Formula | Ionization Method | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) |

| 2-Phenyl-1H-benzimidazole | C₁₃H₁₁N₂ | ESI | 195.0917 | 195.0916 rsc.org |

| 2-(4-Chlorophenyl)-1H-benzimidazole | C₁₃H₁₀ClN₂ | ESI | 229.0527 | 229.0523 rsc.org |

| 2-(4-Nitrophenyl)-1H-benzimidazole | C₁₃H₁₀N₃O₂ | ESI | 240.0768 | 240.0768 rsc.org |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | C₁₄H₁₃N₂O | ESI | 225.1022 | 225.1021 rsc.org |

Table 2: Elemental Analysis Data for Representative Benzimidazole Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2-[(2-thionyl)acetyl)] benzimidazole | C₁₃H₈N₂OS | C | 62.01 | 62.01 |

| H | 3.48 | 3.48 | ||

| N | 10.02 | 10.02 | ||

| S | 11.61 | 11.61 | ||

| 2-[Phenylhydrazono]-acetylbenzimidazole | C₁₅H₁₂N₄O | C | 63.98 | 63.98 |

| H | 3.52 | 3.52 | ||

| N | 14.69 | 14.69 | ||

| S | 8.27 | 8.27 |

Data sourced from a study on novel benzimidazole derivatives. researchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 5 Methyl 1h 1,3 Benzodiazole

Intrinsic Reactivity of the 1H-1,3-Benzodiazole Heterocyclic System

The 1H-1,3-benzodiazole, commonly known as benzimidazole (B57391), is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to the 4- and 5-positions of an imidazole (B134444) ring. chemicalbook.comguidechem.comnih.gov This fusion imparts a unique chemical character that is distinct from its constituent monocyclic rings. The benzimidazole system is planar and contains 10 π-electrons, conforming to Hückel's rule for aromaticity. chemicalbook.com

The reactivity of the benzimidazole core is governed by the electronic nature of its two distinct nitrogen atoms. The nitrogen at position 1 (N1) is of the pyrrole (B145914) type, contributing two electrons to the π-system, while the nitrogen at position 3 (N3) is of the pyridine (B92270) type, contributing one electron. chemicalbook.comguidechem.com This electronic arrangement makes N1 π-excessive and N3 π-deficient. chemicalbook.comguidechem.com Consequently, the carbon at position 2 (C2), situated between the two nitrogen atoms, is electron-deficient and serves as the primary site for nucleophilic attack. chemicalbook.comguidechem.comijdrt.com Conversely, computational studies indicate that the carbocyclic (benzene) part of the molecule, specifically positions 4, 5, 6, and 7, is π-excessive and thus susceptible to electrophilic substitution. chemicalbook.comguidechem.com

Benzimidazole exhibits amphoteric properties, acting as both a weak base and a weak acid. ijdrt.com The pyridine-like N3 atom can be protonated by acids to form salts. chemicalbook.comwikipedia.org The N-H proton at N1 is acidic (pKa ≈ 12.8), allowing for deprotonation by strong bases to form the benzimidazolide (B1237168) anion. wikipedia.org This acidity is greater than that of imidazole, while its basicity (pKa of conjugate acid ≈ 5.6) is lower. wikipedia.orgambeed.com A key characteristic of N-unsubstituted benzimidazoles is the phenomenon of annular tautomerism, where the N-H proton can reside on either nitrogen atom, leading to an equilibrium between two tautomeric forms (e.g., 5-substituted and 6-substituted isomers). guidechem.comijdrt.com

Table 1: General Reactivity Sites of the Benzimidazole Core

| Position(s) | Electronic Nature | Preferred Reaction Type |

| C2 | Electron-deficient (π-deficient) | Nucleophilic Substitution/Attack |

| C4, C5, C6, C7 | Electron-rich (π-excessive) | Electrophilic Substitution |

| N1 | π-excessive, acidic | Deprotonation, Alkylation |

| N3 | π-deficient, basic | Protonation, Alkylation |

Influence of Fluoro and Methyl Substituents on Reaction Selectivity and Kinetics

The intrinsic reactivity of the benzimidazole core is significantly modulated by the electronic effects of substituents on the benzene ring. In 6-fluoro-5-methyl-1H-1,3-benzodiazole, the molecule is functionalized with an electron-donating group (EDG), the methyl group (-CH₃) at C5, and an electron-withdrawing group (EWG), the fluorine atom (-F) at C6.

Methyl Group (-CH₃): As an EDG, the methyl group increases the electron density of the aromatic ring through inductive and hyperconjugation effects. This activating effect generally enhances the rate of electrophilic aromatic substitution (SEAr) on the benzene ring. researchgate.net Studies on related systems have shown that the presence of EDGs like -CH₃ improves the reactivity towards electrophiles. researchgate.netbiointerfaceresearch.com

Studies on fluorinated benzimidazoles have highlighted the significant impact of fluorine substitution on the molecule's physicochemical properties, such as acidity and redox potentials. The introduction of fluorine atoms into the benzene ring can enhance the acidity of the N-H proton by several orders of magnitude. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzodiazole Core

Electrophilic Substitution: Electrophilic substitution reactions on the benzimidazole nucleus predominantly occur on the electron-rich benzene ring at positions 4, 5, 6, and 7. chemicalbook.comguidechem.com The precise location of substitution is governed by the reaction conditions and the nature of any pre-existing substituents. researchgate.netchempedia.info

For this compound, the directing effects of both the methyl and fluoro groups, as well as the fused imidazole ring, point towards C7 as the most probable site for electrophilic attack. The methyl group at C5 activates the ortho position C4 and the para position C7. The fluoro group at C6 deactivates the ring but directs ortho to C7 and para to C4. The combined directing influence strongly favors position C7. Position C4 is less favored due to steric hindrance from the C5-methyl group.

Common electrophilic substitution reactions include:

Nitration: Benzazoles are more easily nitrated than their monocyclic counterparts, with the nitro group typically introduced into the benzene portion of the molecule. researchgate.net

Halogenation: Bromination of benzimidazole in aqueous solution occurs most readily at C5, followed by C7. chempedia.info

Alkylation and Acylation: Electrophilic substitution can also occur on the nitrogen atoms. Alkylation with alkyl halides typically yields 1-alkylbenzimidazoles. chemicalbook.com

Nucleophilic Substitution: The electron-deficient C2 position is the primary site for nucleophilic substitution, particularly if it bears a suitable leaving group, such as a halogen. chemicalbook.comijdrt.com For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide. ijdrt.com Unsubstituted 2-halobenzimidazoles can be less reactive due to competitive proton abstraction from the N1 position by the nucleophile. ijdrt.com

In the context of this compound, a nucleophilic attack would not spontaneously occur on the benzene ring unless activated by an additional, strongly electron-withdrawing group (e.g., -NO₂). However, intramolecular nucleophilic aromatic substitution (SNAr) has been demonstrated in benzimidazole derivatives, where a nucleophile tethered to the N1 position displaces a leaving group (like a nitro group) on an adjacent phenyl ring attached at C2. nih.govacs.org

Cycloaddition and Rearrangement Processes Involving Benzodiazole Derivatives

Benzimidazole derivatives can participate in various cycloaddition and rearrangement reactions, expanding their synthetic utility.

Cycloaddition Reactions: A prominent class of cycloadditions involving this system is the 1,3-dipolar cycloaddition. Benzimidazolium salts can be deprotonated to form N-heterocyclic carbenes or react to generate benzimidazolium ylides. These ylides act as 1,3-dipoles and can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD). researchgate.net These reactions provide pathways to complex fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, often involving an initial cycloaddition followed by a ring-opening of the imidazole moiety. researchgate.net Copper-catalyzed azide-alkyne cycloaddition ("click chemistry") has also been employed to link benzimidazole scaffolds to other molecular fragments via a triazole bridge. researchgate.net

Rearrangement Processes: Benzimidazoles can be synthesized through the rearrangement of other heterocyclic systems. For example, substituted benzimidazoles can be formed via the acid-catalyzed rearrangement of quinoxalin-2(1H)-one derivatives. rsc.org This process offers a milder alternative to classical benzimidazole syntheses and allows for the transfer of substituents from the quinoxalinone core to the resulting benzimidazole ring. rsc.org Another pathway involves a Beckmann-type rearrangement of o-aminoaryl N-H ketimines, which can be triggered by an oxidant like (diacetoxyiodo)benzene, to yield N-substituted benzimidazoles. semanticscholar.org

Mechanistic Insights from Reaction Pathway Analysis and Intermediate Characterization

The mechanisms of reactions involving benzimidazoles have been investigated through kinetic studies, intermediate isolation, and computational analysis. The classical synthesis of benzimidazoles, the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, proceeds through the formation of a Schiff base (imine) intermediate, followed by cyclization and aromatization (often via oxidation or dehydration). nih.govrsc.org Catalysts, such as Lewis or Brønsted acids, are often employed to activate the carbonyl group of the aldehyde and the subsequent imine intermediate, facilitating the reaction. nih.govsemanticscholar.org

Table 2: Proposed Mechanistic Steps in Catalyzed Benzimidazole Synthesis

| Step | Description | Intermediate(s) |

| 1. Catalyst Activation | The catalyst (e.g., Lewis acid) activates the aldehyde's carbonyl group. | Activated aldehyde-catalyst complex |

| 2. Nucleophilic Attack | One amino group of the o-phenylenediamine attacks the activated carbonyl carbon. | Amino alcohol (carbinolamine) |

| 3. Dehydration | The amino alcohol intermediate loses water to form a Schiff base (imine). | Imine intermediate |

| 4. Intramolecular Cyclization | The second amino group attacks the imine carbon to form the five-membered ring. | Dihydrobenzimidazole derivative |

| 5. Aromatization | The dihydro-intermediate undergoes oxidation or elimination to form the aromatic benzimidazole ring. | Benzimidazole product |

Mechanistic studies of cycloaddition reactions have elucidated the pathways leading to various products. For the 1,3-dipolar cycloaddition of benzimidazolium ylides, the proposed pathway involves the formation of a cycloadduct, which can then undergo an opening of the imidazole ring followed by a nucleophilic attack and subsequent rearrangement to yield fused pyrrole derivatives. researchgate.net

Computational studies, including Density Functional Theory (DFT), have provided deeper insights into the electronic structure and reactivity of benzimidazole derivatives. These studies help rationalize the influence of substituents on properties like HOMO-LUMO energy gaps, which correlate with the molecule's tendency to donate or accept electrons, thereby influencing its reactivity in various chemical transformations. researchgate.netnih.gov

Advanced Research Perspectives: 6 Fluoro 5 Methyl 1h 1,3 Benzodiazole As a Chemical Probe

Design and Synthesis of 6-Fluoro-5-methyl-1H-1,3-benzodiazole-Based Chemical Probes

The design of chemical probes based on the this compound scaffold involves the strategic incorporation of reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent modification of target biomolecules. The fluorine atom itself can serve as a useful probe for ¹⁹F NMR studies, while the core scaffold provides a foundation for molecular recognition.

The synthesis of the core structure generally follows established protocols for benzimidazole (B57391) formation. A common and effective method is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. For this compound, the key starting material is 4-fluoro-3-methyl-benzene-1,2-diamine. This precursor can be reacted with formic acid or its derivatives to yield the target benzodiazole.

General Synthetic Scheme:

Step 1: Preparation of the Key Intermediate The synthesis would begin with a suitable commercially available fluorinated and methylated aniline (B41778) or phenol, which is then subjected to nitration and subsequent reduction to yield 4-fluoro-3-methyl-benzene-1,2-diamine.

Step 2: Cyclocondensation The resulting diamine undergoes a condensation reaction with an appropriate cyclizing agent. For instance, reaction with formic acid under heating typically yields the 1H-benzimidazole ring system. nih.govresearchgate.net More complex probes can be synthesized by using substituted carboxylic acids or aldehydes in this step, which installs a functional group at the 2-position of the benzimidazole ring.

To create a functional chemical probe, further modifications are often necessary. For example, "clickable" probes can be developed by introducing terminal alkyne or azide (B81097) functionalities, allowing for conjugation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.gov This enables applications in activity-based protein profiling (ABPP) and target identification. nih.gov

Investigation of Molecular Recognition and Binding Affinities with Defined Biological Macromolecules

The benzimidazole scaffold is adept at participating in various non-covalent interactions with biological macromolecules like proteins and nucleic acids. nih.gov These interactions are primarily governed by:

Hydrogen Bonding: The N-H group of the imidazole (B134444) ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor.

π-π Stacking: The aromatic nature of the fused ring system allows for stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) or the nucleobases of DNA. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the molecule contributes to hydrophobic interactions.

The specific substituents of this compound play a crucial role in modulating these interactions. The fluorine atom is a weak hydrogen bond acceptor and its high electronegativity can polarize the C-F bond, influencing electrostatic interactions. nih.govmdpi.com The introduction of fluorine can also enhance binding affinity by increasing lipophilicity, which promotes passage through cellular membranes and interaction with hydrophobic binding pockets. nih.gov The methyl group further increases lipophilicity and can provide favorable van der Waals contacts within a target's binding site, although it may also introduce steric hindrance. acgpubs.org

The binding affinity of benzimidazole-based probes for their targets can be quantified using various biophysical techniques, as shown in the table below.

| Technique | Parameter Measured | Typical Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Change in refractive index | Association (kon) and dissociation (koff) rate constants, Kd |

| Fluorescence Spectroscopy | Changes in fluorescence emission | Kd, binding site information |

| NMR Spectroscopy | Chemical shift perturbations | Binding site mapping, structural changes upon binding |

Studies on related fluorinated benzimidazoles have shown that these compounds can form stable complexes with various biological targets, and their binding efficiency can be enhanced by the degree of fluorination. rsc.org

Elucidation of Molecular Interactions at the Cellular Level using Benzodiazole Probes

Probes derived from this compound are valuable tools for studying molecular events within intact cells. By conjugating the benzimidazole scaffold to a fluorophore, researchers can create probes for live-cell imaging using fluorescence microscopy. rsc.orgnih.govchimia.ch

The design of such probes often leverages principles like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), where the fluorescence is "turned on" or shifted upon binding to a specific analyte or entering a particular microenvironment. semanticscholar.orgmdpi.com This allows for the visualization of the probe's localization and interaction with its cellular targets in real-time. nih.govchemrxiv.org

Key applications include:

Organelle-Specific Imaging: By incorporating specific targeting moieties, benzodiazole probes can be designed to accumulate in particular subcellular compartments like the mitochondria, lysosomes, or nucleus, enabling the study of processes within these organelles. nih.gov

Analyte Sensing: Probes can be engineered to respond to changes in the cellular environment, such as fluctuations in the concentration of metal ions (e.g., Zn²⁺), reactive oxygen species (ROS), or pH. rsc.orgnih.gov

Target Engagement Studies: A fluorescently labeled probe can be used to confirm that a potential drug molecule is reaching and binding to its intended target within the cell. Displacement of the probe by an unlabeled inhibitor results in a loss of signal, providing a quantitative measure of target engagement. nih.gov

The inherent properties of the this compound core, such as its lipophilicity and hydrogen bonding capacity, influence its cell permeability and subcellular distribution, which are critical factors for a successful cellular probe. nih.gov

Application in Exploring Cellular Pathways and Mechanisms of Action

Chemical probes based on this compound can serve as powerful tools to dissect cellular pathways and elucidate the mechanisms of action of bioactive compounds. Once a probe is shown to interact with a specific cellular target, it can be used to understand the downstream consequences of that interaction.

For example, benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects, by targeting various cellular components like topoisomerases, tubulin, or protein kinases. acgpubs.orgresearchgate.net A probe based on this compound could be used to:

Identify Protein Targets: Using chemoproteomic techniques with "clickable" versions of the probe, researchers can pull down the cellular binding partners of the benzodiazole scaffold. nih.gov Identifying these proteins provides direct insight into the pathways modulated by the compound.

Validate Mechanism of Action: If a benzodiazole-based drug candidate is hypothesized to inhibit a particular enzyme, a probe can be used to verify this mechanism in a cellular context. For example, activity-based protein profiling (ABPP) can demonstrate covalent modification and inhibition of the target enzyme. nih.gov

Induce and Study Cellular Phenotypes: By binding to a target protein and modulating its function, the probe can induce a specific cellular response, such as apoptosis. rsc.org This allows researchers to link the function of a single protein to a complex cellular outcome. Fluorinated bisbenzimidazoles have been shown to trigger cell apoptosis by disrupting cellular chloride anion homeostasis. rsc.org

Development of Novel Benzodiazole Scaffolds for Targeted Chemical Biology Research

The benzimidazole core is a versatile and privileged scaffold for developing novel molecules for chemical biology and drug discovery. acgpubs.orgacgpubs.org The specific substitution pattern of this compound provides a unique starting point for creating libraries of compounds with diverse properties.

The development of novel scaffolds builds on this core structure by:

Varying Substituents: The hydrogen at the 2-position and the N-H at the 1-position are common sites for chemical modification. Introducing different groups at these positions can systematically alter the compound's size, shape, and electronic properties to optimize binding to a specific biological target.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues of this compound and evaluating their biological activity, researchers can build SAR models. acgpubs.orgacgpubs.org These models help to identify which chemical features are essential for activity and guide the design of more potent and selective compounds. For instance, studies have shown that the presence and position of a fluorine atom can significantly impact the antimicrobial or antiproliferative activity of benzimidazole derivatives. acgpubs.orgresearchgate.net Similarly, a methyl group at position 5 has been noted to enhance the antimicrobial activity of certain benzimidazoles. acgpubs.org

Creating Multi-Target Ligands: The scaffold can be elaborated to interact with multiple biological targets simultaneously, an approach that is gaining traction for treating complex, multifactorial diseases. nih.gov

The combination of the fluoro and methyl groups on the benzene ring of the scaffold provides a distinct chemical space to explore, potentially leading to the discovery of probes and inhibitors with novel biological activities. acgpubs.orgacgpubs.org

Role as Key Intermediates and Building Blocks in Complex Chemical Syntheses

Beyond its direct use as a probe or bioactive agent, this compound is a valuable chemical intermediate for the synthesis of more complex molecules. Its utility as a building block stems from the reactivity of the benzimidazole ring system.

N-Functionalization: The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for alkylation or arylation at the N-1 position. This provides a straightforward method for attaching the benzodiazole core to other molecular fragments, linkers, or solid supports.

C-H Functionalization: While less common, direct C-H activation at other positions on the ring can be achieved, offering alternative routes for elaboration.

Precursor for Fused Systems: The benzimidazole core can serve as the foundation for building larger, more complex heterocyclic systems.

As a functionalized intermediate, this compound allows synthetic chemists to incorporate its specific electronic and steric properties into a larger target molecule, such as a pharmaceutical candidate or a sophisticated molecular probe. chemicalbook.comchemimpex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.